N-Methyl-N'-propyl ethylenediamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N'-propylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-3-4-8-6-5-7-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKWHTPECBLEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-N'-propyl ethylenediamine (CAS 32776-17-3)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Scarcity in Chemical Data
N-Methyl-N'-propyl ethylenediamine, identified by the CAS number 32776-17-3, represents a specific unsymmetrically substituted diamine. It is important to acknowledge at the outset that publicly accessible, peer-reviewed data specifically for this compound is limited. This guide, therefore, adopts a scientifically rigorous approach by leveraging established principles of organic chemistry and drawing parallels with closely related, well-documented analogs. By examining the synthesis, properties, and reactivity of similar N-alkylethylenediamines, we can construct a robust and predictive technical profile for N-Methyl-N'-propyl ethylenediamine, providing a valuable resource for researchers and developers in the field.
Molecular Structure and Inferred Physicochemical Properties
N-Methyl-N'-propyl ethylenediamine possesses a flexible ethylenediamine backbone with a methyl group on one nitrogen atom and a propyl group on the other. This asymmetric substitution is key to its potential utility, offering differentiated reactivity at the two amine centers.
The presence of two secondary amine groups allows for hydrogen bonding, which influences its physical properties.[1] It is expected to be a colorless to pale yellow liquid with a characteristic amine odor.[1] Like other short-chain alkylamines, it is likely soluble in water and organic solvents.[1]
Table 1: Predicted and Analog-Derived Physicochemical Properties
| Property | Predicted/Inferred Value | Basis of Estimation |
| Molecular Formula | C₆H₁₆N₂ | - |
| Molecular Weight | 116.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy with N-(n-Propyl)ethylenediamine[1] |
| Odor | Amine-like | Analogy with N-(n-Propyl)ethylenediamine[1] |
| Boiling Point | ~140-160 °C | Interpolation between N-Methylethylenediamine (~115 °C)[2] and N-Propylethylenediamine (~148 °C)[3] |
| Density | ~0.8-0.9 g/mL | Analogy with related alkylenediamines[2][3] |
| Solubility | Soluble in water and polar organic solvents | Presence of amine groups capable of hydrogen bonding[1] |
| pKa | ~10-11 (for the protonated amines) | General pKa range for secondary amines |
Synthesis of Unsymmetrical N,N'-Dialkylethylenediamines: A Methodological Overview
The synthesis of unsymmetrically substituted ethylenediamines like N-Methyl-N'-propyl ethylenediamine requires a strategic approach to control the selectivity of N-alkylation. Direct alkylation of ethylenediamine with a mixture of alkylating agents would result in a complex mixture of products. Therefore, a stepwise approach is necessary.
Conceptual Synthesis Workflow
A logical and controllable synthetic route involves the mono-alkylation of ethylenediamine, followed by the introduction of the second, different alkyl group. Protecting group strategies can be employed to enhance selectivity.
Caption: Proposed two-step synthesis of N-Methyl-N'-propyl ethylenediamine.
Experimental Protocol: Stepwise N-Alkylation
The following protocol is a generalized procedure based on established methods for the N-alkylation of amines.[4][5] Researchers should optimize reaction conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of N-Propylethylenediamine (Mono-alkylation)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve ethylenediamine (e.g., 5 equivalents) in a suitable solvent such as ethanol or acetonitrile. The large excess of ethylenediamine is crucial to minimize dialkylation.
-
Addition of Alkylating Agent: Slowly add 1-bromopropane (1 equivalent) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the limiting reagent.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue will contain the desired N-propylethylenediamine, unreacted ethylenediamine, and the hydrobromide salt of the product. Neutralize with a base (e.g., NaOH solution) and extract the free amine into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of N-Methyl-N'-propyl ethylenediamine (Second Alkylation)
-
Reaction Setup: In a suitable reaction vessel, dissolve the purified N-propylethylenediamine (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate, 1.5-2 equivalents) in a polar aprotic solvent like acetonitrile or DMF.
-
Addition of Methylating Agent: Add methyl iodide (1-1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by an appropriate analytical technique.
-
Work-up and Purification: Filter off the inorganic salts and wash with the solvent. Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum to yield N-Methyl-N'-propyl ethylenediamine.
Chemical Reactivity and Potential Applications
The chemical behavior of N-Methyl-N'-propyl ethylenediamine is dictated by its two secondary amine functionalities. These amines are nucleophilic and basic, allowing the molecule to participate in a wide array of chemical transformations.
Reactivity Profile
-
Nucleophilicity: The lone pairs on the nitrogen atoms make the molecule a potent nucleophile, capable of reacting with electrophiles such as alkyl halides, acyl chlorides, and epoxides.[6]
-
Basicity: As an amine, it will react with acids to form ammonium salts. This property is important for its use in catalysis and for solubilization in aqueous media.
-
Ligand Formation: The diamine structure makes it an excellent bidentate ligand for a variety of metal ions.[1] The unsymmetrical nature of the N-substituents could impart interesting stereochemical and electronic properties to the resulting metal complexes.[7]
Potential Applications in Research and Development
While specific applications for this compound are not widely reported, its structure suggests potential utility in several areas of chemical and pharmaceutical research:
-
Building Block in Organic Synthesis: Unsymmetrical diamines are valuable precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[8][9] The differential steric and electronic environments of the two nitrogen atoms could allow for selective sequential reactions.
-
Ligands in Coordination Chemistry and Catalysis: Substituted ethylenediamines are widely used as ligands in transition metal catalysis.[7] The specific steric and electronic properties of the N-methyl and N-propyl groups could be used to fine-tune the catalytic activity and selectivity of metal complexes in reactions such as hydrogenations, cross-couplings, and polymerizations.
-
Precursors for Heterocyclic Synthesis: Diamines are fundamental building blocks for the synthesis of various nitrogen-containing heterocycles, which are common scaffolds in medicinal chemistry.[6]
-
Functionalization of Materials: The amine groups can be used to covalently attach this molecule to surfaces or polymers, for example, in the development of materials for cell capture or chromatography.[10]
Safety, Handling, and Toxicology
No specific toxicological data for N-Methyl-N'-propyl ethylenediamine (CAS 32776-17-3) is readily available. Therefore, a conservative approach to safety and handling is imperative, based on the known hazards of similar short-chain alkylamines and ethylenediamine derivatives.
Table 2: Hazard Profile Based on Analogous Compounds
| Hazard Category | Associated Risks and Precautions | Reference Analogs |
| Flammability | Expected to be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[11] Use non-sparking tools and ensure proper grounding.[11] | N-Ethylpropylamine[11], Ethylenediamine |
| Corrosivity | Causes severe skin burns and eye damage. Avoid all contact with skin and eyes.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield. | Ethylenediamine |
| Toxicity | Harmful if swallowed or inhaled. Toxic in contact with skin. Work in a well-ventilated area, preferably under a chemical fume hood. | Ethylenediamine |
| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled. | Ethylenediamine |
Handling and Storage
-
Handling: Use this compound only in a well-ventilated area, such as a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[12] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and acids. The compound may be air and moisture sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[11]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Conclusion
N-Methyl-N'-propyl ethylenediamine is an unsymmetrically substituted diamine with potential applications as a synthetic building block, a ligand in catalysis, and a precursor for functional materials. While direct experimental data for this specific compound is not abundant, a comprehensive technical profile can be constructed through the analysis of related N-alkylethylenediamines. The synthetic methodologies, predicted physicochemical properties, reactivity, and safety protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to safely handle and effectively utilize this compound in their work. As with any chemical with limited data, all experimental work should be conducted with the utmost caution and on a small scale initially.
References
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- Benchchem. (2025). Spectroscopic Profile of N,N'-Diisopropylethylenediamine: A Technical Guide.
- ACS Publications. (2023). N-Heterocyclic Carbene-Supported Nickel-Catalyzed Selective (Un)Symmetrical N-Alkylation of Aromatic Diamines with Alcohols. The Journal of Organic Chemistry.
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- ResearchGate. (2012).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-[3-(Trimethoxysilyl)propyl]ethylenediamine, 97%.
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- The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. (n.d.).
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An In-depth Technical Guide to N-Methyl-N'-propyl ethylenediamine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of N-Methyl-N'-propyl ethylenediamine, a substituted diamine with significant potential in chemical synthesis, materials science, and pharmaceutical development. While this specific unsymmetrically substituted ethylenediamine is not as widely documented as its simpler analogs, this paper will extrapolate its core properties, propose robust synthetic and analytical methodologies, and explore its prospective applications based on established chemical principles and data from closely related compounds.
Molecular Identity and Physicochemical Properties
N-Methyl-N'-propyl ethylenediamine is a diamine featuring a methyl group on one nitrogen atom and a propyl group on the other nitrogen of an ethylenediamine backbone. This asymmetric substitution imparts specific physical and chemical properties that are valuable in various scientific contexts.
Chemical Structure and Formula
The structure consists of a central two-carbon ethylenediamine bridge linking a methylamino group and a propylamino group.
Caption: Chemical structure of N-Methyl-N'-propyl ethylenediamine.
Based on this structure, the core molecular details can be derived.
| Property | Value |
| Chemical Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.21 g/mol |
| IUPAC Name | N¹-methyl-N²-propylethane-1,2-diamine |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
Note: These values are calculated based on the chemical structure.
Physicochemical Properties (Predicted)
The physical properties of N-Methyl-N'-propyl ethylenediamine can be inferred from related compounds like N-propylethylenediamine (CAS 111-39-7) and N-methylethylenediamine. It is expected to be a colorless to pale yellow liquid with a characteristic amine odor.[1] Its asymmetric nature may result in a lower melting point and a boiling point intermediate between N,N'-dimethylethylenediamine and N,N'-dipropylethylenediamine. Like other small diamines, it is expected to be soluble in water and polar organic solvents.[1]
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis involves a step-wise introduction of the methyl and propyl groups onto the ethylenediamine core. To control selectivity and minimize side products like dialkylated species, the use of a protecting group is highly recommended.
Caption: Proposed workflow for the synthesis of N-Methyl-N'-propyl ethylenediamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-ethylenediamine
-
Dissolve ethylenediamine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent dropwise over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure. Purify the residue via column chromatography to isolate N-Boc-ethylenediamine.
Step 2: Synthesis of N-Boc-N'-propylethylenediamine
-
Dissolve N-Boc-ethylenediamine (1.0 equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents) in a polar aprotic solvent (e.g., acetonitrile).
-
Add 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise.
-
Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 3: Deprotection to N-Propylethylenediamine
-
Dissolve the purified N-Boc-N'-propylethylenediamine in DCM.
-
Add an excess of trifluoroacetic acid (TFA, 5-10 equivalents) at 0 °C.
-
Stir at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., aqueous NaOH) and extract the free amine, N-propylethylenediamine, into an organic solvent. Dry and concentrate to obtain the intermediate. This compound is also commercially available (CAS 111-39-7).[2]
Step 4: Reductive Amination to N-Methyl-N'-propylethylenediamine
-
To a solution of N-propylethylenediamine (1.0 equivalent) in formic acid (2.5 equivalents), add aqueous formaldehyde (1.2 equivalents).
-
Heat the mixture at reflux (around 100 °C) for 4-8 hours. The Eschweiler-Clarke reaction conditions facilitate clean methylation.
-
Cool the reaction mixture, make it strongly basic with NaOH or KOH, and extract the final product with an organic solvent.
-
Dry the organic phase and remove the solvent.
Step 5: Purification
-
The final product, crude N-Methyl-N'-propyl ethylenediamine, should be purified by fractional distillation under reduced pressure to obtain a high-purity liquid.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be complex due to the asymmetry. Key expected signals include:
-
A singlet for the N-CH₃ protons.
-
A triplet for the terminal -CH₃ of the propyl group.
-
Multiplets for the -CH₂- groups of the ethylenediamine bridge and the propyl chain.
-
A broad singlet corresponding to the two N-H protons.
¹³C NMR (Carbon NMR): The spectrum should show six distinct carbon signals, corresponding to each unique carbon atom in the molecule.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 116. Key fragmentation patterns for diamines typically involve alpha-cleavage adjacent to the nitrogen atoms. Expected fragment ions would include losses of methyl, ethyl, and propyl radicals, leading to characteristic iminium ions.
Applications in Research and Drug Development
Substituted ethylenediamines are versatile building blocks and ligands in various fields.[3][4]
Role as a Chemical Intermediate
The two distinct amine groups of N-Methyl-N'-propyl ethylenediamine, with differing steric hindrance and basicity, allow for selective sequential reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, including:
-
Pharmaceuticals: The ethylenediamine motif is present in numerous bioactive compounds and drugs, including antihistamines and the bronchodilator aminophylline.[3] Asymmetric derivatives are crucial for developing compounds with specific receptor affinities.
-
Agrochemicals: It can serve as a precursor for fungicides and other crop protection agents.[3]
Ligand in Coordination Chemistry
Ethylenediamine and its derivatives are classic chelating agents that form stable complexes with various metal ions.[5] The N-Methyl-N'-propyl derivative can act as a bidentate ligand. The asymmetry of the ligand can influence the geometry and electronic properties of the resulting metal complex, which is of interest in:
-
Catalysis: Chiral metal complexes derived from asymmetric diamines are used in asymmetric catalysis.
-
Materials Science: It can be used to synthesize coordination polymers and metal-organic frameworks (MOFs) with specific structural and functional properties.
Caption: Potential application areas for N-Methyl-N'-propyl ethylenediamine.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-Methyl-N'-propyl ethylenediamine is not available, the handling precautions should be based on those for similar aliphatic amines like N-propylethylenediamine.
-
Hazards: Assumed to be corrosive and may cause severe skin burns and eye damage. It is likely harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents and strong acids.
Conclusion
N-Methyl-N'-propyl ethylenediamine represents a valuable, albeit under-documented, chemical entity. Its asymmetric structure offers unique advantages for stereoselective synthesis and the development of specialized ligands for coordination chemistry. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize this compound, paving the way for its exploration in drug discovery, materials science, and beyond.
References
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LookChem. N-Propylethylenediamine. [Link]
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Wikipedia. Ethylenediamine. [Link]
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Patentsnap Synapse. What is Ethylenediamine Dihydrochloride used for?[Link]
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Methodological & Application
Application Notes & Protocols: N-Methyl-N'-propyl ethylenediamine as a Versatile Unsymmetrical Bidentate Ligand
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the use of N-Methyl-N'-propyl ethylenediamine as an unsymmetrical bidentate ligand in coordination chemistry. We delve into the synthesis of the ligand, its characterization, the formation of metal complexes, and potential catalytic applications. The inherent asymmetry of this ligand, featuring distinct steric and electronic environments at its two nitrogen donor atoms, offers unique opportunities for creating metal complexes with tailored properties. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the experimental causality.
Introduction: The Significance of Asymmetry in Bidentate Ligands
Bidentate ligands are fundamental building blocks in coordination chemistry, capable of binding to a central metal ion through two donor atoms to form a stable chelate ring.[1][2][3] Ethylenediamine is a classic example of a symmetric bidentate ligand.[2][4] However, the introduction of asymmetry, as in N-Methyl-N'-propyl ethylenediamine, creates a more nuanced coordination environment. The differential substitution—a methyl group on one nitrogen and a propyl group on the other—imparts distinct steric hindrances and electronic inductive effects.[5] This asymmetry can be exploited to influence the geometry of the resulting metal complex, its stability, and its subsequent reactivity, making such ligands valuable tools in the design of catalysts and functional materials.[5][6] The protocols that follow provide a foundational framework for synthesizing and utilizing this versatile ligand.
Ligand Properties and Critical Safety Protocols
2.1 Physicochemical Data
The properties of N-Methyl-N'-propyl ethylenediamine can be estimated based on its structure and comparison to analogous compounds.[5][7]
| Property | Value (Estimated) | Source Analog |
| Molecular Formula | C₆H₁₆N₂ | - |
| Molecular Weight | 116.21 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Boiling Point | 180–190 °C | N-Methylethylenediamine[5] |
| Density | 0.85–0.90 g/mL at 25°C | N-ethyl derivatives[5] |
| Solubility | Miscible in water; Soluble in ethanol, chloroform | [5][7] |
2.2 Safety and Handling
N-Methyl-N'-propyl ethylenediamine and related alkylated amines are corrosive and hazardous. Strict adherence to safety protocols is mandatory.
-
Hazards: Causes severe skin burns and serious eye damage.[8][9] Harmful if inhaled or swallowed.[10] Flammable liquid and vapor.[9][10][11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[8] A lab coat is required.
-
Handling: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[8][11] Use spark-proof tools and work away from open flames or heat sources.[8][10] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[8][10] Store locked up.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[10]
Synthesis and Characterization of the Ligand
The synthesis of unsymmetrical diamines like N-Methyl-N'-propyl ethylenediamine can be achieved through sequential alkylation of ethylenediamine. The following protocol is a generalized approach adapted from established methods for similar compounds.[12][13]
3.1 Protocol: Synthesis of N-Methyl-N'-propyl ethylenediamine
This two-step protocol involves the initial mono-methylation of a protected ethylenediamine, followed by propylation and deprotection. A more direct, albeit less selective, route involves the direct alkylation of N-methylethylenediamine.
Step 1: Synthesis of N-methylethylenediamine (Intermediate)
-
In a well-ventilated fume hood, add 2-chloroethylamine hydrochloride (1.0 eq) to a stirred aqueous solution of 40% w/w methylamine (5.0 eq).[14]
-
Transfer the reaction mixture to a sealed pressure vessel (autoclave).
-
Heat the vessel to 100 °C and maintain this temperature for 6-7 hours with stirring.
-
After cooling to room temperature, carefully vent the excess methylamine.
-
Slowly add solid potassium hydroxide to the mixture with stirring until the aqueous layer is saturated and two distinct layers form.
-
Separate the organic layer and dry it over fresh potassium hydroxide pellets.
-
Purify the crude product by vacuum distillation (e.g., 38-45 °C at 10-15 mm Hg) to yield N-methylethylenediamine as a pale yellow liquid.[14]
Step 2: Propylation of N-methylethylenediamine
-
Dissolve the purified N-methylethylenediamine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol in a round-bottom flask.
-
Add a non-nucleophilic base, such as potassium carbonate (1.5 eq), to the solution.
-
With vigorous stirring, add 1-bromopropane or 1-iodopropane (1.05 eq) dropwise at room temperature. Causality: Adding the alkyl halide slowly prevents di-propylation of the more reactive primary amine.
-
Heat the reaction mixture to reflux (approximately 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to obtain pure N-Methyl-N'-propyl ethylenediamine.
3.2 Ligand Characterization Protocols
Accurate characterization is essential to confirm the purity and identity of the synthesized ligand.
| Technique | Protocol Summary | Expected Observations |
| ¹H NMR | Dissolve a small sample in CDCl₃. | Distinct signals for methyl, propyl (CH₃, CH₂, CH₂), and ethylenediamine backbone protons. The N-H protons may appear as broad singlets. |
| ¹³C NMR | Use a more concentrated sample in CDCl₃. | Unique carbon signals for each carbon atom in the asymmetric structure. |
| FTIR | Analyze a thin film of the liquid on a salt plate (NaCl or KBr). | Characteristic N-H stretching bands (approx. 3300-3400 cm⁻¹), C-H stretching (approx. 2850-2950 cm⁻¹), and N-H bending (approx. 1600 cm⁻¹).[15][16] |
| Mass Spec. | Use Electron Impact (EI) or Electrospray Ionization (ESI). | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (116.21). |
Coordination Chemistry: Synthesis of Metal Complexes
N-Methyl-N'-propyl ethylenediamine acts as a bidentate ligand, coordinating to metal ions through the lone pair of electrons on each nitrogen atom to form a stable five-membered chelate ring.[1][3][13]
4.1 General Protocol: Synthesis of a Metal (II) Complex
This protocol provides a general method for synthesizing a square planar or octahedral complex (e.g., with Cu²⁺ or Ni²⁺), which is a common application for diamine ligands.[5][17][18]
-
Preparation: In separate flasks, dissolve the metal salt (e.g., NiCl₂·6H₂O, 1.0 eq) and the N-Methyl-N'-propyl ethylenediamine ligand (2.0 eq for an M:L₂ complex) in a suitable solvent like ethanol or methanol. Causality: Using a slight excess of ligand can help drive the complexation to completion.
-
Reaction: Slowly add the ligand solution to the stirring metal salt solution at room temperature. A color change is often observed immediately, indicating complex formation.
-
Complexation: Stir the reaction mixture at room temperature for 2-4 hours or gently heat to ~50°C for 1 hour to ensure complete reaction.
-
Isolation: Reduce the solvent volume under reduced pressure until precipitation begins. Alternatively, cool the solution in an ice bath to induce crystallization. If the product does not precipitate, a counter-solvent (e.g., diethyl ether) can be slowly added.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent, followed by a non-polar solvent (like hexane) to remove any unreacted ligand.
-
Drying: Dry the purified metal complex in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
4.2 Characterization of the Metal Complex
Characterizing the complex is crucial to confirm its formation and elucidate its structure.
| Technique | Protocol Summary | Expected Observations & Insights |
| UV-Vis | Dissolve the complex in a suitable solvent (e.g., DMF, water). | Appearance of d-d transition bands in the visible region (e.g., 500-700 nm for Ni(II) or Cu(II) complexes), which are indicative of the complex's coordination geometry.[5][15][17] |
| FTIR | Analyze the solid sample as a KBr pellet. | A shift in the N-H stretching and bending frequencies compared to the free ligand, confirming coordination of the nitrogen atoms to the metal center. Appearance of new low-frequency bands corresponding to M-N vibrations. |
| Elemental Analysis | Submit a pure, dry sample for C, H, N analysis. | The experimentally determined weight percentages of C, H, and N should match the calculated values for the proposed formula of the complex.[15][17] |
| Molar Conductivity | Measure the conductivity of a dilute solution (e.g., 10⁻³ M in DMF). | A low molar conductivity value indicates a non-electrolytic complex, while higher values suggest an ionic nature (i.e., counter-ions are not coordinated).[17] |
Application Protocol: Catalytic Cross-Coupling
Palladium complexes of diamine ligands have shown efficacy in cross-coupling reactions.[5] The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
5.1 Protocol: Suzuki-Miyaura Cross-Coupling
-
Catalyst Preparation: Synthesize a Pd(II) complex, e.g., [Pd(N-Me-N'-Pr-en)Cl₂], using the general method described in Section 4.1 with PdCl₂ as the metal precursor.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 4-bromotoluene, 1.0 eq), the boronic acid (e.g., phenylboronic acid, 1.2 eq), a base (e.g., K₂CO₃, 2.0 eq), and the synthesized Pd complex (1-2 mol%).
-
Execution: Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Analysis & Purification: Remove the solvent under reduced pressure. Analyze the crude product by ¹H NMR to determine conversion. Purify the product using column chromatography on silica gel.
Sources
- 1. Structures With Bidentate Ligands [chem.purdue.edu]
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- 4. Ethylenediamine - Wikipedia [en.wikipedia.org]
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- 18. mdpi.com [mdpi.com]
Application Notes & Protocols: Palladium(II) Complexes with N-Methyl-N'-propyl ethylenediamine for Preclinical Cancer Research
Abstract: The remarkable success of platinum-based anticancer drugs like cisplatin is often curtailed by issues of severe side effects and the development of drug resistance.[1][2] This has catalyzed the exploration of alternative metal-based therapeutics. Palladium(II) complexes have emerged as a promising class of candidates due to their chemical similarities to platinum(II) analogues, which allows for comparable mechanisms of action, yet they possess distinct kinetic and thermodynamic properties that can be exploited to develop novel agents with potentially improved efficacy and reduced toxicity.[3][4][5] The biological activity of these complexes is profoundly influenced by the nature of the ancillary ligands, which modulate their stability, solubility, and interaction with biological targets.
This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of a square planar Palladium(II) complex featuring the asymmetrically substituted N-Methyl-N'-propyl ethylenediamine ligand. The protocols are designed for researchers in medicinal chemistry and drug development, offering a robust framework for preclinical assessment.
Part 1: Synthesis and Characterization
The foundational step in evaluating a novel metal-based therapeutic is its precise and reproducible synthesis, followed by rigorous characterization to confirm its structure and purity. The choice of an asymmetrically substituted ethylenediamine ligand, such as N-Methyl-N'-propyl ethylenediamine, is strategic. The differential steric bulk and electronic properties of the methyl and propyl groups can influence the complex's lipophilicity and its approach to biological targets like DNA.
Protocol 1.1: Synthesis of N-Methyl-N'-propyl ethylenediamine Ligand
This protocol details the synthesis of the diamine ligand via reductive amination, a reliable method for forming C-N bonds.
Principle: The synthesis proceeds in two steps. First, N-methylethylenediamine reacts with propanal to form an intermediate imine (Schiff base). This intermediate is not isolated but is reduced in situ using a mild reducing agent, sodium borohydride (NaBH₄), to yield the final secondary amine.
Materials:
-
N-methylethylenediamine
-
Propanal (Propionaldehyde)
-
Methanol (Anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve N-methylethylenediamine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add propanal (1.0 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 2 hours to ensure complete formation of the imine intermediate.
-
In small portions, carefully add sodium borohydride (1.5 eq) to the reaction mixture. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by slowly adding 1 M NaOH solution until the pH is >12.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the N-Methyl-N'-propyl ethylenediamine ligand by vacuum distillation to yield a colorless or pale yellow liquid.[6]
Protocol 1.2: Synthesis of Dichloro(N-Methyl-N'-propyl ethylenediamine)palladium(II)
Principle: The square planar Pd(II) complex is synthesized by a ligand substitution reaction. The bidentate N,N'-diamine ligand displaces two chloride ligands from the tetrachloropalladate(II) salt.[5]
Materials:
-
N-Methyl-N'-propyl ethylenediamine (from Protocol 1.1)
-
Potassium tetrachloropalladate(II) (K₂[PdCl₄])
-
Deionized Water
-
Ethanol
-
Buchner funnel and filter paper
Procedure:
-
Dissolve K₂[PdCl₄] (1.0 eq) in a minimum amount of deionized water with gentle warming.
-
In a separate flask, dissolve N-Methyl-N'-propyl ethylenediamine (1.0 eq) in ethanol.
-
Slowly add the ethanolic ligand solution to the aqueous K₂[PdCl₄] solution with vigorous stirring.
-
A yellow precipitate should form immediately.
-
Continue stirring the mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with cold deionized water, ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.
-
Dry the resulting yellow solid product under vacuum.
Protocol 1.3: Physicochemical Characterization
Rationale: Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound before biological evaluation. Each technique provides a unique piece of structural information.
-
¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of hydrogen and carbon atoms. Coordination to the palladium center will cause a downfield shift in the signals of protons and carbons near the nitrogen atoms compared to the free ligand.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. Key changes upon complexation include a shift in the N-H stretching and bending vibrations.
-
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should match the calculated values for the proposed formula, confirming the compound's empirical formula.
| Analysis Technique | Free Ligand (Expected) | Palladium(II) Complex (Expected) | Rationale for Change |
| ¹H NMR | N-H protons appear as broad singlets. Aliphatic protons (CH₂, CH₃) appear in the 1-3 ppm range. | N-H proton signals shift downfield. Protons on carbons adjacent to nitrogen (α-protons) also shift downfield. | Deshielding effect due to the coordination of the lone pair of electrons from nitrogen to the electron-deficient Pd(II) center. |
| ¹³C NMR | Aliphatic carbons appear in the 10-60 ppm range. | Carbons adjacent to nitrogen atoms (α-carbons) are shifted downfield. | Similar deshielding effect as seen in ¹H NMR upon coordination to the metal. |
| FT-IR (cm⁻¹) | N-H stretch (~3300-3400), N-H bend (~1600), C-H stretch (~2850-2950). | N-H stretching frequency shifts to a lower wavenumber. New band for Pd-N bond appears in the far-IR region (~400-500). | Coordination weakens the N-H bond, lowering its vibrational frequency. Formation of a new metal-ligand bond. |
| Elemental Analysis | %C, %H, %N match C₅H₁₄N₂ | %C, %H, %N match C₅H₁₄N₂Cl₂Pd | Confirms the stoichiometry of the final complex, including the ligand and chloride ions. |
Part 2: In Vitro Anticancer Evaluation
The primary assessment of a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The MTT assay is a standard, colorimetric method for evaluating cytotoxicity.[4][7]
Protocol 2.1: Cell Culture Maintenance
Principle: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are grown in a controlled in vitro environment to provide a consistent biological system for testing.
Materials:
-
Selected human cancer cell line(s)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37 °C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate for a few minutes until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and count using a hemocytometer to determine cell viability and density for seeding.
Protocol 2.2: Cytotoxicity Determination by MTT Assay
Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cultured cancer cells
-
96-well microtiter plates
-
Synthesized Palladium(II) complex
-
Cisplatin (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the Palladium(II) complex and cisplatin in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control).
-
Incubation: Incubate the plate for 48 or 72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Part 3: Mechanistic Insights and Further Investigations
While cytotoxicity data is essential, understanding the mechanism of cell death provides deeper insight into the therapeutic potential of the complex. Many palladium complexes, like their platinum counterparts, induce apoptosis.[7][8][9]
Potential Follow-up Experiments:
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining): Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the Pd(II) complex. An increase in the apoptotic population would suggest this is a primary mechanism of cell death.[1][7]
-
DNA Interaction Studies: Techniques like fluorescence titration with ethidium bromide or circular dichroism can be used to investigate if the complex binds to DNA, which is a common mechanism for this class of compounds.[10][11]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining can reveal if the complex causes cell cycle arrest at a specific phase (e.g., G2/M or S phase), which often precedes apoptosis.[7]
By following these detailed protocols, researchers can effectively synthesize, characterize, and evaluate the anticancer potential of novel Palladium(II) complexes, contributing valuable data to the ongoing search for more effective and less toxic cancer therapies.
References
- Recent Advances Involving Palladium (II) Complexes for the Cancer Therapy. Bentham Science Publisher.
- Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes.
- New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity. RSC Publishing.
- A Review Article on Anticancer Activity of Palladium Based Chemotherapeutic Agents. IJPPR.
- Platinum and Palladium Complexes as Promising Sources for Antitumor Tre
- Cytotoxic Effects of New Palladium(II)
- The cytotoxic and growth inhibitory effects of palladium(II) complexes on MDA-MB-435 cells. scielo.br.
- O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid dihydrochloride and their palladium(II) complexes: synthesis, characterization and in vitro antitumoral activity against chronic lymphocytic leukemia (CLL) cells. PubMed.
- palladiumii ethylenediamine complex: Topics by Science.gov. science.gov.
- Novel Palladium Complex: Cytotoxicity against Cispl
- Platinum and Palladium Complexes as Promising Sources for Antitumor Tre
- Synthesis, structural, equilibrium, anticancer, DNA binding, and computational investigation of binary and ternary palladium(II) complexes based on N-(2-hydroxyethyl)ethylenediamine. Taylor & Francis Online.
- In Vitro Antitumoral Activity of Palladium(II) and Platinum(II) Complexes with O,O'-Dialkyl Esters of Ethylene-bis(S)-Leucine.
- Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs. PMC - NIH.
- Synthesis, characterization and antimicrobial activity of palladium(II) complexes with some alkyl esters of (S,S)-ethylenediamine-N,N'-di-2-propanoic acid.
- N-METHYLETHYLENEDIAMINE synthesis. ChemicalBook.
Sources
- 1. brieflands.com [brieflands.com]
- 2. Metabolic Aspects of Palladium(II) Potential Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-METHYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments [mdpi.com]
- 9. Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Chiral Diamine Derivatives Using N-Methyl-N'-propyl ethylenediamine
Abstract
Chiral vicinal diamines are critical structural motifs in a vast array of pharmaceuticals and serve as indispensable ligands in asymmetric catalysis. The development of efficient and stereocontrolled methods for their synthesis is a cornerstone of modern medicinal and process chemistry. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a novel, robust strategy for the preparation of chiral diamine derivatives starting from the readily available, achiral precursor, N-Methyl-N'-propyl ethylenediamine. We will detail a chiral auxiliary-based approach, leveraging the well-established stereodirecting power of pseudoephenamine to induce chirality with high fidelity. This guide will provide not only step-by-step experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction: The Imperative of Chiral Diamines in Modern Chemistry
The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, a principle of fundamental importance in drug discovery. Chiral 1,2-diamines are privileged scaffolds due to their ability to form specific hydrogen bonds and coordinate with metal centers, making them key components in numerous approved drugs and clinical candidates.[1] Furthermore, their C2-symmetric and non-symmetric variants are highly effective ligands for a multitude of asymmetric transformations, enabling the synthesis of other chiral molecules with high enantiomeric purity.
While many methods exist for the synthesis of chiral diamines, they often require multi-step sequences or the use of expensive chiral catalysts.[1] The use of a chiral auxiliary covalently and temporarily attached to a substrate offers a reliable and predictable method to control stereochemistry.[2] This application note details a strategy to leverage this powerful approach, starting with the simple, unsymmetrical N-Methyl-N'-propyl ethylenediamine to construct valuable chiral building blocks.
Synthetic Strategy: Chiral Auxiliary-Mediated Asymmetric Cyclization
Direct enantioselective alkylation on one of the nitrogen atoms of N-Methyl-N'-propyl ethylenediamine is challenging due to the similar nucleophilicity of the two secondary amines, which would likely lead to a mixture of products. To overcome this, we propose a robust, multi-step strategy that employs a chiral auxiliary to direct an intramolecular cyclization, thereby establishing the desired stereocenter with high diastereoselectivity.
The chosen chiral auxiliary for this protocol is (1S,2S)-pseudoephenamine, a highly effective and practical alternative to pseudoephedrine that is not subject to the same regulatory restrictions.[3][4] The Myers group has extensively demonstrated its utility in the diastereoselective alkylation of amide enolates, where it provides excellent stereocontrol.[3][5][6]
Our proposed synthetic pathway involves three key stages:
-
Functionalization and Auxiliary Attachment: The starting diamine is first mono-acylated with bromoacetyl bromide. The more sterically accessible methyl-substituted amine is expected to react preferentially, leaving the propyl-substituted amine free. The resulting bromoacetamide is then coupled with (1S,2S)-pseudoephenamine to form the key chiral intermediate.
-
Diastereoselective Intramolecular Alkylation: The crucial stereocenter is created in this step. Upon deprotonation of the secondary amine, an intramolecular nucleophilic substitution occurs, leading to the formation of a chiral piperazinone ring. The bulky phenyl groups of the pseudoephenamine auxiliary effectively shield one face of the molecule, directing the cyclization to occur with high diastereoselectivity.
-
Auxiliary Cleavage and Product Isolation: The final step involves the hydrolytic removal of the chiral auxiliary to yield the enantiomerically enriched piperazinone, a valuable chiral diamine derivative. The auxiliary can often be recovered and reused, making the process more cost-effective.[2]
This strategic approach transforms a difficult intermolecular N-alkylation into a highly controlled intramolecular cyclization, guided by a powerful chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-N-(2-(methylamino)ethyl)-N-propylacetamide (Intermediate 1)
This protocol describes the selective mono-acylation of N-Methyl-N'-propyl ethylenediamine at the less sterically hindered nitrogen.
Materials:
-
N-Methyl-N'-propyl ethylenediamine
-
Bromoacetyl bromide
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Methyl-N'-propyl ethylenediamine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 equiv.) in anhydrous DCM to the stirred diamine solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1 .
Protocol 2: Attachment of (1S,2S)-Pseudoephenamine Chiral Auxiliary (Intermediate 2)
This step couples the bromoacetamide intermediate with the chiral auxiliary.
Materials:
-
Intermediate 1 (from Protocol 1)
-
(1S,2S)-Pseudoephenamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add Intermediate 1 (1.0 equiv.), (1S,2S)-pseudoephenamine (1.1 equiv.), and potassium carbonate (2.0 equiv.) in anhydrous acetonitrile.
-
Heat the mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
The crude product, Intermediate 2 , is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography.
Protocol 3: Diastereoselective Intramolecular Cyclization and Auxiliary Removal to Yield Chiral Piperazinone Derivative
This is the key stereochemistry-defining step, followed by liberation of the final product.
Materials:
-
Intermediate 2 (from Protocol 2)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Hydrochloric Acid (e.g., 3 M HCl)
-
Aqueous Sodium Hydroxide (e.g., 1 M NaOH)
-
Diethyl ether
-
Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Cyclization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Intermediate 2 (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add LDA solution (1.1 equiv.) dropwise via syringe. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The intramolecular cyclization occurs during this time.
-
Monitor the formation of the cyclized product by quenching a small aliquot with saturated NH₄Cl and analyzing by TLC or LC-MS.
-
-
Auxiliary Cleavage:
-
Once the cyclization is complete, quench the reaction at -78 °C by the slow addition of 3 M aqueous HCl.
-
Allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours to effect hydrolysis of the amide bond and cleavage of the auxiliary.
-
Cool the mixture to room temperature and neutralize by the addition of 1 M aqueous NaOH until the pH is basic (~10-12).
-
Extract the aqueous layer with diethyl ether (3x) to remove the liberated pseudoephenamine auxiliary (which can be recovered from the organic phase).
-
The aqueous layer contains the protonated chiral piperazinone product. Further extraction with a more polar solvent like DCM or butanol may be necessary.
-
Combine the appropriate organic extracts containing the product, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral piperazinone derivative.
-
Purify by flash chromatography or crystallization to obtain the enantiomerically enriched product.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Visualization of Workflow and Reaction Scheme
Sources
- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. synarchive.com [synarchive.com]
- 6. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Center: Handling Air-Sensitive Secondary Diamines
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling air-sensitive secondary diamines in the laboratory. The content is structured to offer both foundational knowledge and practical troubleshooting advice, ensuring the integrity of your experiments and the safety of your laboratory personnel.
Fundamental Principles of Handling Air-Sensitive Compounds
Secondary diamines, particularly those with specific functionalities or used in catalysis, can be susceptible to degradation upon exposure to atmospheric oxygen and moisture.[1][2] This sensitivity necessitates the use of specialized techniques to maintain an inert atmosphere throughout all experimental manipulations, from storage to reaction work-up.[3] The primary goal is to prevent unwanted side reactions, decomposition of the diamine, and ensure the reproducibility of your results.
Choosing Your Inert Environment: Glovebox vs. Schlenk Line
The two most common methods for creating an air-free environment are the glovebox and the Schlenk line.[3] The choice between them depends on the specific requirements of your experiment, the sensitivity of your compounds, and the scale of your work.
| Feature | Glovebox | Schlenk Line |
| Environment | Sealed container with a continuously purified inert atmosphere (N₂ or Ar).[4] | Glassware connected to a dual manifold for vacuum and inert gas.[5] |
| Atmosphere Control | O₂ and H₂O levels are typically maintained at <1 ppm.[4] | Atmosphere is controlled by cycles of evacuation and backfilling with inert gas.[5] |
| Manipulation | Allows for the use of standard laboratory equipment inside the box.[3] | Requires specialized glassware (Schlenk flasks) and techniques for transfers.[5] |
| Best Suited For | Handling solids, weighing samples, and performing complex manipulations.[3] | Solution-based reactions, distillations, and filtrations under an inert atmosphere.[6] |
| Limitations | Organic solvents can damage the seals, and diffusion can occur through the gloves.[7] | Requires more technical skill and is less suitable for handling solids directly.[8] |
Expert Insight: For routine handling of solid secondary diamines and preparation of stock solutions, a glovebox is often more convenient. However, for multi-step syntheses involving reflux or distillations, a Schlenk line provides excellent control over the reaction environment.[6]
The Importance of Inert Gas Purification
Commercially available inert gases like nitrogen and argon are suitable for many applications, but for highly sensitive secondary diamines, further purification is often necessary.[3] This is typically achieved by passing the gas through a purification train containing a deoxygenation catalyst (e.g., a heated column of copper) and a desiccant (e.g., phosphorus pentoxide or molecular sieves) to remove trace oxygen and water.[3]
Step-by-Step Protocols for Core Techniques
Preparing Your Glassware
All glassware used for handling air-sensitive compounds must be rigorously dried to remove adsorbed moisture.
Protocol: Oven Drying
-
Disassemble all glassware components.
-
Wash and rinse the glassware with an appropriate solvent.
-
Place the glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[9]
-
Assemble the hot glassware while flushing with a stream of dry inert gas.[9]
-
Apply a thin layer of high-vacuum grease to all ground-glass joints to ensure a proper seal.[9]
Protocol: Flame Drying (for Schlenk lines)
-
Assemble the glassware on the Schlenk line.
-
Apply a vacuum to the system.
-
Gently heat the glassware with a heat gun, paying close attention to avoid localized overheating which can cause stress fractures.
-
Once the glassware is hot, backfill with inert gas and allow it to cool under a positive pressure of the inert gas. This cycle is typically repeated three times.[3]
Solvent Purification and Degassing
Solvents are a primary source of water and dissolved oxygen.[4] Using properly dried and deoxygenated solvents is critical for success.
Protocol: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases from a solvent.[10]
-
Place the solvent in a Schlenk flask sealed with a septum or a stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high vacuum for several minutes to remove gases from the headspace.[10]
-
Close the stopcock to isolate the flask from the vacuum.
-
Thaw the solvent in a warm water bath; you will see bubbles of gas being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times.[10]
-
After the final cycle, backfill the flask with an inert gas.
dot graph TD { A[Start: Solvent in Schlenk Flask] --> B{Freeze with Liquid N₂}; B --> C{Apply High Vacuum}; C --> D{Seal Flask}; D --> E{Thaw}; E --> F{Repeat Cycle 2x}; F --> G[End: Degassed Solvent under Inert Gas];
} caption: "Workflow for the Freeze-Pump-Thaw solvent degassing method."
Alternative Degassing Methods:
-
Purging (Sparging): Bubbling an inert gas through the solvent for an extended period. This is the least effective method but can be suitable for less sensitive applications.[11]
-
Sonication: Subjecting the solvent to sonication under a light vacuum, followed by backfilling with an inert gas. This cycle is repeated multiple times.[12]
Modern solvent purification systems that pass solvents through columns of activated alumina and a copper catalyst are a safer and often more convenient alternative to traditional distillation stills.[13]
Troubleshooting Guide
Reaction Troubleshooting
Q: My reaction with an air-sensitive secondary diamine failed or gave a low yield. How can I troubleshoot this?
A:
-
Check for Leaks: A common cause of failure is a leak in your system. Re-grease all ground-glass joints and inspect tubing for cracks or holes.[11] Septa are a frequent point of failure and should be replaced regularly.[14]
-
Verify Reagent and Solvent Quality: Air-sensitive reagents and anhydrous solvents can degrade over time, even with careful storage.[11] Whenever possible, use freshly purified solvents and titrate reactive reagents (like organolithiums) to determine their exact concentration before use.
-
Re-evaluate Your Inert Atmosphere Technique: Ensure that your glassware was properly dried and that you performed a sufficient number of vacuum/inert gas cycles. For highly sensitive reactions, consider switching from nitrogen to argon, as argon is denser and provides a better inert blanket.
-
Consider the Stability of Your Product: It's possible your desired product is also air- or moisture-sensitive.[15] If the reaction appears to work by TLC analysis of the crude mixture but the product is lost during workup, you may need to perform the purification under inert conditions.
Storage and Handling FAQs
Q: How should I store my air-sensitive secondary diamine?
A: The best practice is to store air-sensitive compounds in a glovebox.[16] If a glovebox is not available, store the compound in a sealed Schlenk flask or a vial with a PTFE-lined cap, wrapped with Parafilm, inside a desiccator that has been purged with an inert gas. Store in a cool, dark place.[16][17]
Q: I need to transfer a small amount of a liquid secondary diamine. What is the best method?
A: For transferring small volumes (up to 50 mL), a properly dried and purged gas-tight syringe is appropriate.[10] For larger volumes, cannula transfer using a double-tipped needle is the preferred method.[5] This involves using a positive pressure of inert gas to push the liquid from one sealed vessel to another.
dot graph TD { A[Start: Reagent Bottle & Reaction Flask under Inert Gas] --> B{Insert Double-Tipped Needle into Reagent Bottle}; B --> C{Insert Other End of Needle into Reaction Flask}; C --> D{Apply Gentle Positive Pressure of Inert Gas to Reagent Bottle}; D --> E{Liquid Transfers to Reaction Flask}; E --> F[End: Remove Needle];
} caption: "Workflow for transferring a liquid via cannula."
Q: The septum on my reagent bottle looks worn. Should I replace it?
A: Absolutely. A septum provides a reliable seal for a limited number of punctures.[14] To prolong its life, always reinsert the needle through the same hole. If a septum appears swollen, discolored, or has multiple puncture marks, it should be replaced under a positive flow of inert gas.
Characterization of Air-Sensitive Secondary Diamines
Q: How can I prepare an NMR sample of my air-sensitive secondary diamine?
A: This is best done inside a glovebox.[4] Dissolve your sample in the deuterated solvent (which should also be stored in the glovebox) and transfer it to an NMR tube. The tube can then be sealed with a plastic cap and wrapped with Parafilm for transport to the spectrometer. For highly sensitive compounds, specialized NMR tubes with a J. Young valve are recommended, which allow the tube to be sealed under an inert atmosphere.[4]
Spectroscopic Signatures of Secondary Diamines:
-
¹H NMR: The N-H protons of secondary amines typically appear as broad signals in the range of 0.5-5.0 ppm.[18] The protons on the carbons adjacent to the nitrogen are deshielded and usually resonate between 2.3-3.0 ppm.[18]
-
¹³C NMR: Carbons directly bonded to the nitrogen atom typically appear in the 10-65 ppm region.[18]
-
IR Spectroscopy: Secondary amines show a characteristic N-H stretching absorption near 3420 cm⁻¹.[18] C-N stretching bands are observed between 1000-1350 cm⁻¹.[18]
Safety and Disposal
Q: How do I safely quench and dispose of residual air-sensitive secondary diamines?
A: Never leave a container with residual air-sensitive material open to the atmosphere.[19]
General Quenching Protocol:
-
In a fume hood, dilute the residual material with an unreactive, high-boiling point solvent like toluene or hexane.
-
Place the flask in an ice bath to dissipate any heat generated during quenching.
-
Slowly and carefully add a quenching agent. A common choice is to start with a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, very slow addition of water.
-
Dispose of the quenched material as hazardous waste according to your institution's guidelines.[19]
-
Triple-rinse the empty container with a compatible solvent, and dispose of the rinsate as hazardous waste.[19] Leave the open, rinsed container in the back of the fume hood overnight before cleaning.[19]
Always consult the Safety Data Sheet (SDS) for the specific secondary diamine you are using for detailed disposal instructions.
References
-
Air Free Techniques | Handling Air-Sensitive Materials - Ossila.
-
Schlenk line - Wikipedia.
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group.
-
Air-free technique - Wikipedia.
-
Schlenk Line - UNM Chemistry.
-
Keeping air and moisture out - VACUUBRAND.
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134.
-
Handling air-sensitive reagents AL-134 - MIT.
-
Performing Sensitive Reactions without a Schlenk Line.
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.
-
Quenching and Disposal of Liquid Pyrophoric Materials - Environmental Health and Safety.
-
Safely handling air-sensitive products - Cleanroom Technology.
-
The use of alternative solvent purification techniques - American Chemical Society.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh.
-
Procedures for Safe Use of Pyrophoric Liquid Reagents | Chemistry and Biochemistry.
-
2.1 Introduction 2.2 The Purification of Inert Gases and Solvents.
-
Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial.
-
Air Sensitive Compounds | Ossila.
-
Common pitfalls in handling air-sensitive reagents for synthesis - Benchchem.
-
Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific.
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange.
-
Air-sensitive – Knowledge and References - Taylor & Francis.
-
Secondary amine – Knowledge and References - Taylor & Francis.
-
Structural and functional relationship among diamines in terms of inhibition of cell growth.
-
24.10: Spectroscopy of Amines - Chemistry LibreTexts.
-
Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed.
-
NMR-Based Structure Characterization - MPI für Kohlenforschung.
-
Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery | Building Blocks | Blog | Life Chemicals.
-
Structure characterization for polyoxyethylene alkyl amines by nuclear magnetic resonance spectroscopy - ResearchGate.
-
Research could enable assembly line synthesis of prevalent amine-containing drugs.
-
Single-Nitrogen–Vacancy NMR of Amine-Functionalized Diamond Surfaces | Nano Letters.
-
Electric shock brings diamines to life | Research - Chemistry World.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Structural and functional relationship among diamines in terms of inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Schlenk line - Wikipedia [en.wikipedia.org]
- 6. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ossila.com [ossila.com]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. acs.org [acs.org]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. How To [chem.rochester.edu]
- 16. ossila.com [ossila.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
